molecular formula C9H10O4 B15195661 3,4-Dimethoxyphenyl formate CAS No. 2033-88-7

3,4-Dimethoxyphenyl formate

Cat. No.: B15195661
CAS No.: 2033-88-7
M. Wt: 182.17 g/mol
InChI Key: AFELMBLPQGNDIS-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl formate is an organic compound with the molecular formula C9H10O4. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a formate ester group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenyl formate can be synthesized using veratraldehyde as a starting material. The synthesis involves the following steps:

    Oxidation of Veratraldehyde: Veratraldehyde is oxidized using peracetic acid in glacial acetic acid. The reaction mixture is maintained at a temperature of 40-45°C and then left to react for 10 hours.

    Hydrolysis: The formate ester obtained from the oxidation step is hydrolyzed by refluxing with potassium hydroxide in aqueous alcohol.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation and hydrolysis reactions, similar to the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Peracetic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Quinones, aldehydes.

    Reduction Products: Alcohols, ethers.

    Substitution Products: Halogenated compounds, amines, thiols.

Mechanism of Action

Properties

CAS No.

2033-88-7

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) formate

InChI

InChI=1S/C9H10O4/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-6H,1-2H3

InChI Key

AFELMBLPQGNDIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC=O)OC

Origin of Product

United States

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